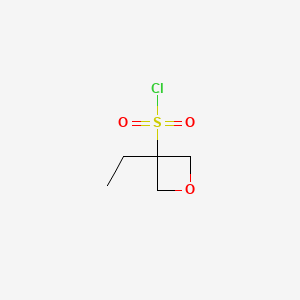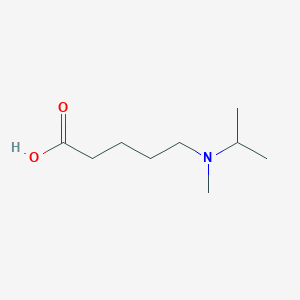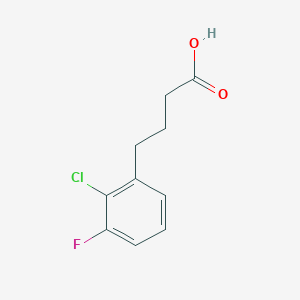
2-Amino-2-(3-chloro-2,6-difluorophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(3-chloro-2,6-difluorophenyl)ethan-1-ol is an organic compound that features a phenyl ring substituted with chlorine and fluorine atoms, as well as an amino alcohol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-chloro-2,6-difluorophenyl)ethan-1-ol typically involves the reaction of 3-chloro-2,6-difluorobenzaldehyde with a suitable amine and reducing agent. One common method includes the following steps:
Formation of Schiff Base: React 3-chloro-2,6-difluorobenzaldehyde with an amine to form an imine (Schiff base).
Reduction: Reduce the imine using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the desired amino alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-chloro-2,6-difluorophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form amines or alcohols.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
- **Substitution
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or primary alcohols.
Properties
Molecular Formula |
C8H8ClF2NO |
|---|---|
Molecular Weight |
207.60 g/mol |
IUPAC Name |
2-amino-2-(3-chloro-2,6-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H8ClF2NO/c9-4-1-2-5(10)7(8(4)11)6(12)3-13/h1-2,6,13H,3,12H2 |
InChI Key |
NSNWVMXSRAZEBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(CO)N)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}but-2-ynoicacid](/img/structure/B15321633.png)
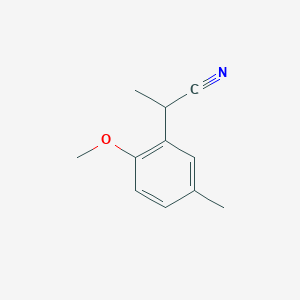
![Bicyclo[1.1.1]pentane-1-sulfonylchloride](/img/structure/B15321643.png)
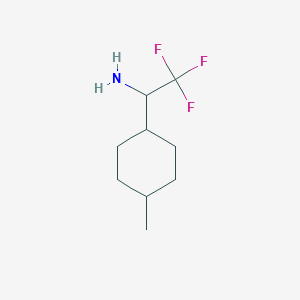
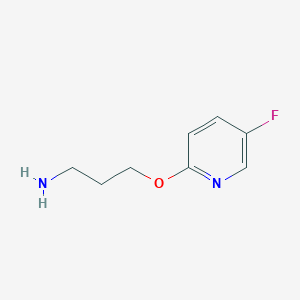
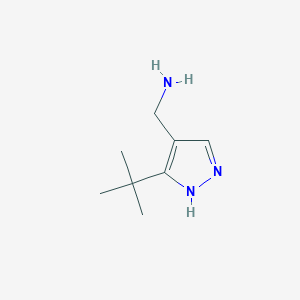

![2-[(3,5-Dichloro-4-methylphenyl)carbamoyl]-2-methoxyaceticacid](/img/structure/B15321675.png)
